Benzodioxan-2-carboxamidine hydrochloride

Vue d'ensemble

Description

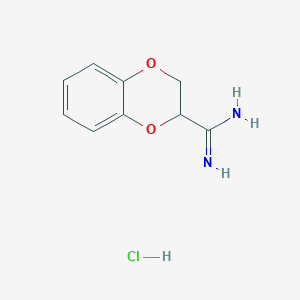

Benzodioxan-2-carboxamidine hydrochloride is an organic compound with the empirical formula C9H11ClN2O2 and a molecular weight of 214.65 . It is known for its unique chemical structure, which includes a benzodioxane ring fused with a carboxamidine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzodioxan-2-carboxamidine hydrochloride typically involves the reaction of benzodioxane derivatives with cyanamide under acidic conditions to form the carboxamidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzodioxan-2-carboxamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamidine group to other functional groups.

Substitution: The benzodioxane ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can introduce various functional groups into the benzodioxane ring .

Applications De Recherche Scientifique

Pharmaceutical Development

Benzodioxan-2-carboxamidine hydrochloride serves as a critical intermediate in the synthesis of several pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it valuable in developing drugs for neurological disorders and other medical conditions.

- Case Study : Research has shown that derivatives of benzodioxan compounds exhibit significant activity against multiple drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. These studies indicate the potential for these compounds to be developed into effective antibacterial agents, particularly against infections that are difficult to treat due to antibiotic resistance .

Antiviral Research

Recent investigations have highlighted the antiviral properties of benzodioxan derivatives, particularly their efficacy against SARS-CoV-2, the virus responsible for COVID-19.

- Findings : A specific derivative demonstrated potent antiviral activity with an effective concentration (EC50) of 0.0519 µM, achieving over 94% inhibition of viral growth at concentrations of 1 and 10 µM. This positions benzodioxan derivatives as promising candidates for further antiviral drug development .

Biochemical Research

This compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Its ability to interact with enzymes makes it a valuable tool for researchers investigating biological processes at the molecular level.

- Application : The compound has been studied for its interaction with the FtsZ protein, a critical target in bacterial cell division. Research indicates that modifications to the benzodioxan structure can enhance binding affinity and specificity towards this target, leading to the development of novel antibacterial agents .

Material Science

In material science, benzodioxan derivatives are incorporated into polymer formulations to improve mechanical properties and thermal stability. This application is crucial for developing high-performance materials used in various industrial applications.

- Benefits : The inclusion of benzodioxan compounds in polymer matrices has been shown to enhance durability and resistance to thermal degradation, making them suitable for advanced material applications .

Analytical Chemistry

This compound is also employed as a standard reference material in analytical chemistry, particularly in chromatography. Its consistent properties help researchers achieve accurate and reproducible results when analyzing complex mixtures.

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical Development | Antibacterial agent development | Effective against resistant bacterial strains |

| Antiviral Research | COVID-19 antiviral activity | EC50 = 0.0519 µM; >94% inhibition |

| Biochemical Research | Enzyme interaction studies | Enhances binding affinity with FtsZ protein |

| Material Science | Polymer formulation improvement | Increases mechanical properties and stability |

| Analytical Chemistry | Standard reference material in chromatography | Improves accuracy in complex mixture analysis |

Mécanisme D'action

The mechanism of action of benzodioxan-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzodioxane ring may also interact with hydrophobic regions of proteins or other macromolecules, affecting their activity and stability .

Comparaison Avec Des Composés Similaires

Benzodioxane: The parent compound without the carboxamidine group.

Benzodioxan-2-carboxamide: A related compound with a carboxamide group instead of carboxamidine.

Benzodioxan-2-carboxylic acid: Another derivative with a carboxylic acid group.

Uniqueness: Benzodioxan-2-carboxamidine hydrochloride is unique due to the presence of the carboxamidine group, which imparts distinct chemical and biological properties.

Activité Biologique

Benzodioxan-2-carboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo efficacy, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzodioxane core structure, which is known for its diverse pharmacological properties. The presence of the carboxamidine moiety enhances its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzodioxan derivatives, particularly against resistant strains of bacteria:

- Targeting FtsZ Protein : Research indicates that benzodioxan derivatives can inhibit the FtsZ protein, which is crucial for bacterial cell division. Compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant Staphylococcus aureus and mutated Escherichia coli strains .

- Mechanism of Action : The interaction with FtsZ stabilizes its polymers, leading to disruption in bacterial cell division. This mechanism correlates well with the compounds' ability to kill efflux-defective E. coli cells, suggesting that these derivatives can overcome common resistance mechanisms .

Table 1: Antimicrobial Activity of Benzodioxan Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Benzodioxan-2 | MRSA | 0.25 | FtsZ inhibition |

| Benzodioxan-3 | E. coli (mutant) | 0.5 | Polymer stabilization |

| Benzodioxan-4 | MSSA | 0.1 | FtsZ polymer hyperstabilization |

Anticancer Activity

The anticancer potential of benzodioxan derivatives has also been explored:

- In Vitro Studies : Compounds have demonstrated cytotoxic effects against various cancer cell lines, showing IC50 values ranging from 26 to 65 µM. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- In Vivo Efficacy : In animal models, such as streptozotocin-induced diabetic mice, some benzodioxan derivatives significantly reduced blood glucose levels, indicating potential therapeutic applications beyond cancer .

Table 2: Anticancer Activity of Benzodioxan Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| IIa | A549 (Lung) | 26 | >150 (normal cells) |

| IIc | HeLa (Cervical) | 35 | >150 (normal cells) |

| IId | MCF7 (Breast) | 65 | >150 (normal cells) |

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzodioxane scaffold influence biological activity:

- Substituent Effects : Substitutions at specific positions on the benzodioxane ring significantly affect both antibacterial and anticancer activities. For instance, the introduction of hydrophobic groups has been correlated with increased potency against bacterial targets .

- Role of Functional Groups : The presence of functional groups such as amides has been shown to enhance binding affinity to target proteins involved in cellular processes like division and apoptosis.

Case Studies

- Antimicrobial Resistance : A study demonstrated that certain benzodioxan derivatives effectively inhibited resistant bacterial strains by targeting FtsZ, showcasing their potential as novel antibiotics in an era increasingly challenged by antimicrobial resistance .

- Cancer Therapeutics : Another investigation reported that a specific derivative not only inhibited tumor growth in vitro but also exhibited promising results in vivo by significantly lowering blood glucose levels in diabetic mice, suggesting dual therapeutic potential for managing diabetes and cancer .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8;/h1-4,8H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKAJUNTROULED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372056 | |

| Record name | Benzodioxan-2-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85084-36-2 | |

| Record name | Benzodioxan-2-carboxamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.